4-(Bromomethyl)-2,6-dimethylphenyl acetate
Overview
Description
4-(Bromomethyl)-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromomethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-dimethylphenyl acetate typically involves the bromination of 2,6-dimethylphenyl acetate. One common method is the bromination of 2,6-dimethylphenyl acetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 80°C. The bromination occurs selectively at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the product. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-dimethylphenyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 4-(Bromomethyl)-2,6-dimethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl acetates with various functional groups.
Oxidation: 4-(Bromomethyl)-2,6-dimethylbenzoic acid.
Reduction: 2,6-Dimethylphenyl acetate.
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethylphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl and dimethyl substitutions on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-dimethylphenyl acetate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2,6-dimethylphenyl acetate
- 4-(Methoxymethyl)-2,6-dimethylphenyl acetate
- 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Comparison
4-(Bromomethyl)-2,6-dimethylphenyl acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methoxy, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can participate in halogen bonding interactions, which can influence the compound’s biological activity and binding properties.
Properties
IUPAC Name |
[4-(bromomethyl)-2,6-dimethylphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMUKWSAYQPKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-95-5 | |
Record name | Phenol, 4-(bromomethyl)-2,6-dimethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=711-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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